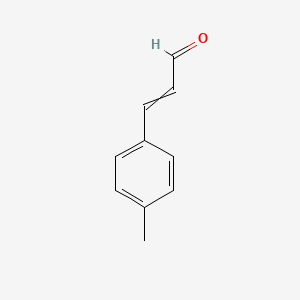

3-(4-Methylphenyl)prop-2-enal

描述

属性

IUPAC Name |

3-(4-methylphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOUYOVAEBQFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009872 | |

| Record name | p-Methylcinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-75-2 | |

| Record name | 4-Methylcinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylcinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview

The palladium-catalyzed cross-coupling method is a robust approach for synthesizing 3-(4-Methylphenyl)prop-2-enal. This route involves the coupling of 3-trimethylsilanyloxy-propene with 1-iodo-4-methylbenzene in the presence of a palladium catalyst.

Reaction Conditions

-

Catalyst : Palladium acetate (Pd(OAc)₂)

-

Ligand/Additive : Lithium chloride (LiCl)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 110°C

-

Time : 7 hours

The reaction proceeds via a Heck-type coupling mechanism , where the palladium catalyst facilitates the formation of the α,β-unsaturated aldehyde backbone. The trimethylsilanyl (TMS) group acts as a protecting group for the aldehyde, which is subsequently deprotected in situ.

Scalability and Limitations

While this method offers moderate yields, scalability is constrained by the cost of palladium catalysts and the need for rigorous moisture control.

Meyer-Schuster Rearrangement

Reaction Overview

The Meyer-Schuster rearrangement provides an alternative route to this compound, leveraging the conversion of propargyl alcohols to α,β-unsaturated aldehydes. Although the cited source describes the synthesis of α-methylcinnamaldehyde , analogous conditions can be applied to 4-methyl-substituted precursors.

Reaction Conditions

Mechanistic Pathway

The reaction proceeds through:

Substrate Adaptation

For this compound synthesis, the starting material 2-(4-methylphenyl)-3-butyn-2-ol would undergo rearrangement under similar conditions. Key advantages include:

-

High Atom Economy : Minimal byproduct formation.

-

Green Chemistry : Aqueous solvent systems reduce environmental impact.

Comparative Analysis of Methods

*Reported for α-methylcinnamaldehyde; hypothetical for 4-methyl variant.

化学反应分析

Types of Reactions

3-(4-Methylphenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: 4-Methylcinnamic acid.

Reduction: 3-(4-Methylphenyl)propan-1-ol.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

科学研究应用

Scientific Research Applications

The applications of 3-(4-Methylphenyl)prop-2-enal span various domains, including chemistry, biology, and industry.

Chemistry

- Building Block in Organic Synthesis : It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic addition and substitution reactions.

- Reagent in Chemical Reactions : The compound is utilized in multiple chemical reactions due to its electrophilic properties, facilitating the formation of new bonds and compounds.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory properties, which could be beneficial in therapeutic applications targeting inflammation-related conditions.

- Enzyme Inhibition Studies : The compound can be used to investigate enzyme interactions and inhibition mechanisms, providing insights into biochemical processes.

Industrial Applications

- Dyes and Pigments Production : It is utilized in the production of dyes and pigments due to its aromatic properties and stability.

- Flavoring and Fragrance : The compound's pleasant aroma makes it suitable for use in flavoring agents and fragrances within the food and cosmetic industries.

Case Studies

Recent studies have documented various applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antimicrobial activity against Gram-positive bacteria, suggesting potential use in pharmaceuticals aimed at treating infections.

- Anti-inflammatory Research : Investigations into its anti-inflammatory effects revealed that it could inhibit pro-inflammatory cytokines in vitro, indicating its therapeutic potential for inflammatory diseases.

- Industrial Use in Dyes : In industrial applications, this compound has been successfully incorporated into dye formulations that exhibit improved stability and colorfastness compared to traditional dyes.

作用机制

The mechanism of action of 3-(4-Methylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in various biological effects, such as antimicrobial activity. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ortho-Substituted Cinnamaldehydes

- 2-Methoxycinnamaldehyde ((E)-3-(2-methoxyphenyl)prop-2-enal) and 2-hydroxycinnamaldehyde ((E)-3-(2-hydroxyphenyl)prop-2-enal) feature substituents at the ortho position. The electron-donating methoxy group enhances electrophilicity at the β-carbon, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility and biological activity . Applications: 2-Hydroxycinnamaldehyde derivatives are studied for antimicrobial and antioxidant properties, whereas methoxy derivatives are prevalent in fragrance chemistry .

Para-Substituted Cinnamaldehydes

- This property is advantageous in pharmaceutical applications, such as enzyme inhibition .

- 3-[4-(Dimethylamino)phenyl]prop-2-enal: The electron-rich dimethylamino group at the para position significantly alters electronic properties, increasing resonance stabilization. Such compounds are pivotal in synthesizing dyes and fluorescent probes .

Functional Group Variations

Aldehyde vs. Ketone Analogs

- 3-(4-Methylphenyl)-1-phenyl-prop-2-en-1-one (Chalcone derivative; CAS: 4224-87-7): Replacing the aldehyde with a ketone group reduces electrophilicity but enhances stability. Chalcones are widely explored for anticancer and anti-inflammatory activities due to their extended conjugation .

- 3-(4-Ethynylphenyl)prop-2-enal (CAS: 2229670-34-0): The ethynyl group introduces sp-hybridized carbon, enabling click chemistry applications. Its triple bond allows for cycloaddition reactions, useful in polymer and material science .

Ester Derivatives

- Ethyl 3-(4-methoxy-2-methylphenyl)prop-2-enoate: The ester group improves lipophilicity, making such derivatives suitable for drug delivery systems. Methoxy and methyl substituents further modulate electronic and steric profiles .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Group | Key Applications |

|---|---|---|---|---|---|

| 3-(4-Methylphenyl)prop-2-enal | 1504-75-2 | C₁₀H₁₀O | 146.19 | 4-Methyl | Organic synthesis, flavors |

| 2-Methoxycinnamaldehyde | N/A | C₁₀H₁₀O₂ | 162.19 | 2-Methoxy | Fragrances, antimicrobials |

| 3-(4-Hydroxyphenyl)prop-2-enal | N/A | C₉H₈O₂ | 148.16 | 4-Hydroxyl | Enzyme inhibitors |

| 3-(4-Ethynylphenyl)prop-2-enal | 2229670-34-0 | C₁₁H₈O | 156.18 | 4-Ethynyl | Click chemistry, polymers |

| 3-(4-Methylphenyl)-1-phenyl-propenone | 4224-87-7 | C₁₆H₁₄O | 222.28 | Ketone | Anticancer agents |

Table 2: Reactivity and Electronic Effects

| Compound Type | Substituent Position | Electronic Effect | Reactivity Profile |

|---|---|---|---|

| 4-Methylpropenal | Para | Electron-donating (methyl) | Moderate electrophilicity; stable |

| 2-Methoxypropenal | Ortho | Electron-donating (methoxy) | Enhanced β-carbon electrophilicity |

| 4-Hydroxypropenal | Para | Electron-withdrawing (-OH) | High polarity; hydrogen bonding |

| 4-Ethynylpropenal | Para | Electron-neutral (ethynyl) | Click chemistry compatibility |

Key Research Findings

- Synthetic Utility : this compound serves as a versatile intermediate in aldol condensations, forming chalcones with antiproliferative activity .

- Biological Activity: Para-amino derivatives exhibit higher bioavailability due to improved solubility, making them candidates for drug development .

- Material Science: Ethynyl-substituted analogs enable covalent functionalization of nanomaterials, enhancing applications in biosensing .

生物活性

3-(4-Methylphenyl)prop-2-enal, commonly known as p-methylcinnamaldehyde, is an organic compound notable for its diverse biological activities. This compound belongs to the cinnamaldehyde family and is characterized by a propenal group attached to a para-substituted methylphenyl ring. Its molecular formula is C₁₀H₁₀O, and it exhibits significant chemical reactivity, which contributes to its potential applications in various fields, including medicine and industry.

This compound can be synthesized through several methods, primarily involving the condensation of 4-methylbenzaldehyde with acetaldehyde in the presence of a base like sodium hydroxide. This reaction typically yields the desired product efficiently under reflux conditions.

Key Reactions:

- Oxidation : The aldehyde group can be oxidized to form 4-methylcinnamic acid.

- Reduction : It can be reduced to 3-(4-Methylphenyl)propan-1-ol.

- Substitution : Various substituted derivatives can be synthesized depending on the nucleophile used in reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves forming covalent bonds with nucleophilic sites in proteins, altering their function and contributing to its antimicrobial effects.

- Antioxidant Activity : The ability of this compound to undergo redox reactions enhances its antioxidant properties, which can protect cells from oxidative stress and damage.

- Potential Therapeutic Applications : Ongoing research is exploring its role in drug development, particularly for treating infections caused by pathogens resistant to conventional antibiotics .

Study on Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could inhibit bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent .

Antioxidant Research

In vitro studies have shown that this compound effectively scavenges free radicals, contributing to its antioxidant capacity. This property is particularly relevant in preventing oxidative damage in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Cinnamaldehyde | Parent compound without methyl substitution | Antimicrobial, antioxidant |

| 4-Methylcinnamic acid | Oxidized form of p-methylcinnamaldehyde | Antimicrobial |

| 3-(4-Methoxyphenyl)prop-2-enal | Contains a methoxy group instead of a methyl group | Potentially similar activities |

The para-methyl substitution in this compound enhances its reactivity and biological activity compared to its analogs, making it particularly valuable in therapeutic applications.

常见问题

Basic: What synthetic routes are recommended for preparing 3-(4-Methylphenyl)prop-2-enal, and how are reaction conditions optimized?

Methodological Answer:

this compound can be synthesized via Claisen-Schmidt condensation, where 4-methylbenzaldehyde reacts with acetaldehyde under basic conditions (e.g., NaOH or KOH). Optimization involves controlling stoichiometry (1:1 molar ratio of aldehyde to ketone), temperature (60–80°C), and reaction time (4–6 hours). Catalytic bases like pyrrolidine or piperidine may enhance yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures high purity. For analogs, substituent effects on the aromatic ring can alter reactivity; electron-donating groups (e.g., -OCH₃) may require milder conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm the α,β-unsaturated aldehyde structure (δ 9.6–10.0 ppm for aldehyde proton, δ 6.5–7.8 ppm for aromatic and vinyl protons).

- IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 162.1 (C₁₀H₁₀O₂) and fragmentation patterns (e.g., loss of CHO group).

- UV-Vis : λₘₐₐ ~290 nm due to π→π* transitions in the conjugated system.

Cross-referencing with databases (ChemSpider ID: 201231) validates spectral assignments .

Basic: How can chromatographic methods ensure purity assessment of this compound?

Methodological Answer:

Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 290 nm. Compare retention times to standards (e.g., relative retention time ~2.64 for related aldehydes). For impurities, LC-MS identifies byproducts (e.g., aldol adducts or oxidation products). Limit quantification via calibration curves, ensuring impurities <0.5% as per pharmacopeial guidelines .

Advanced: How can SHELXL and WinGX resolve crystallographic data for this compound, particularly addressing thermal parameter discrepancies?

Methodological Answer:

- Structure Refinement : SHELXL refines positional and anisotropic displacement parameters. Initial models from SHELXS/SHELXD are optimized via least-squares minimization. For thermal parameters, apply restraints (e.g., DELU and SIMU commands) to mitigate overfitting in low-resolution datasets.

- Validation : WinGX integrates ORTEP-3 for visualizing thermal ellipsoids and detecting disorder. Twinning (e.g., via TWIN/BASF commands) and hydrogen-bonding networks are analyzed using PLATON.

- Data Contradictions : Compare R₁ (observed data) and wR₂ (all data) metrics; discrepancies >5% suggest overmodeling or missed symmetry .

Advanced: How do graph set analysis and computational modeling resolve hydrogen-bonding contradictions in polymorphic forms?

Methodological Answer:

- Graph Set Theory : Classify hydrogen bonds (e.g., D = donor, A = acceptor) into motifs (chains: C(𝑛), rings: R(𝑛)). For this compound, analyze O−H···O and C−H···O interactions using Mercury or CrystalExplorer.

- Polymorph Conflicts : Discrepancies between experimental (XRD) and DFT-optimized structures arise from packing effects. Use Hirshfeld surfaces to quantify interaction contributions (e.g., π-stacking vs. H-bonding). Adjust force fields (e.g., dispersion corrections in DFT-D3) to match experimental lattice energies .

Advanced: What strategies address challenges in synthesizing enantiopure derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) or employ enzymatic resolution (lipases for ester intermediates).

- Asymmetric Catalysis : Apply organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) to induce enantioselectivity in aldol reactions. Monitor enantiomeric excess (ee) via circular dichroism or chiral GC .

Advanced: How can supramolecular interactions in this compound crystals guide material design?

Methodological Answer:

- Synthon Analysis : Identify dominant intermolecular interactions (e.g., C−H···π or π-stacking) via Crystal Packing Analysis in Mercury.

- Co-crystallization : Design co-crystals with complementary H-bond donors (e.g., carboxylic acids) to stabilize specific motifs. For example, 4-methylcinnamic acid ( ) forms dimeric motifs via O−H···O bonds, which could inform analog design .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to volatile aldehydes.

- Spill Management : Neutralize with sodium bisulfite (for aldehydes) and adsorb with vermiculite.

- Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。